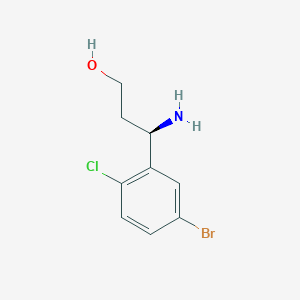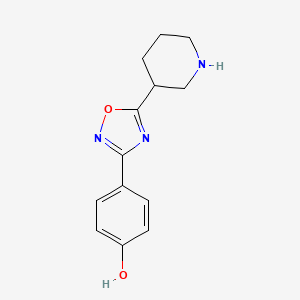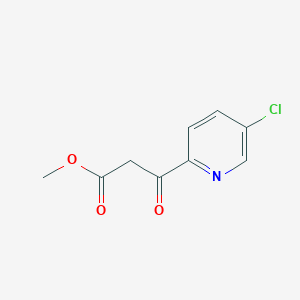
beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a beta-oxo group, making it a valuable intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with a suitable esterifying agent, such as methanol, in the presence of a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material .
化学反応の分析
Types of Reactions
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .
科学的研究の応用
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester has several applications in scientific research:
作用機序
The mechanism of action of beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-oxo group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity . The chlorine atom on the pyridine ring may also participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Beta-Oxo-5-chloro-2-pyridinecarboxylic acid: Similar structure but lacks the ester group, leading to different reactivity and applications.
5-Chloro-2-pyridinepropanoic acid: Lacks the beta-oxo group, resulting in distinct chemical properties and uses.
Beta-Oxo-2-pyridinepropanoic acid methyl ester: Similar but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
Beta-Oxo-5-chloro-2-pyridinepropanoic acid methyl ester is unique due to the presence of both the beta-oxo group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
methyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)4-8(12)7-3-2-6(10)5-11-7/h2-3,5H,4H2,1H3 |
InChIキー |
HSFROUATLHLUEW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)C1=NC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


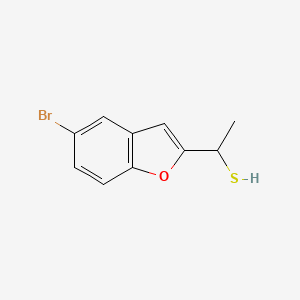
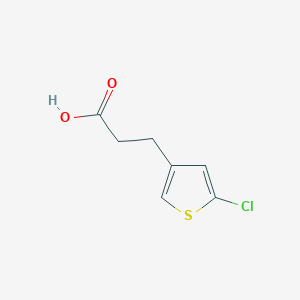
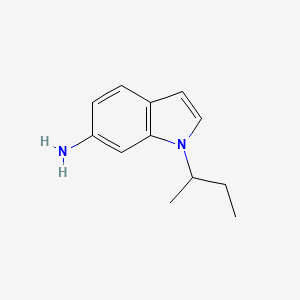
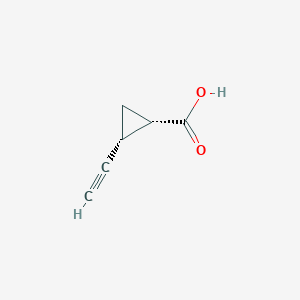
![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)
![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
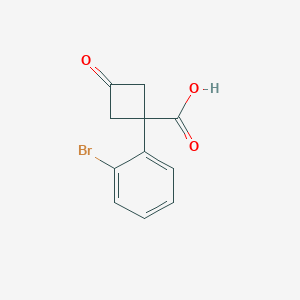
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)

